3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Overview
Description
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE is a complex organic compound that features a benzodiazepine core linked to a pyridine and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. The benzodiazepine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The pyridine and oxadiazole groups are then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzodiazepine, pyridine, or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s pharmacological properties .
Scientific Research Applications
3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, potentially modulating its activity. The pyridine and oxadiazole groups may also contribute to the compound’s overall biological activity by interacting with other molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
What sets 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{[3-(4-PYRIDINYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PROPANAMIDE apart from similar compounds is its unique combination of a benzodiazepine core with pyridine and oxadiazole groups. This structural arrangement may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18N6O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C20H18N6O4/c27-16(22-11-17-25-18(26-30-17)12-7-9-21-10-8-12)6-5-15-20(29)23-14-4-2-1-3-13(14)19(28)24-15/h1-4,7-10,15H,5-6,11H2,(H,22,27)(H,23,29)(H,24,28) |
InChI Key |
FLNZMPRDXAJQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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